![molecular formula C7H11NO2 B13461983 Methyl 3-[(prop-2-yn-1-yl)amino]propanoate CAS No. 77497-90-6](/img/structure/B13461983.png)
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of propanoic acid and contains an alkyne group, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of propargylamine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Propargylamine and methyl acrylate.
Catalyst: Potassium carbonate (K2CO3).
Solvent: Dimethylformamide (DMF).
Temperature: Room temperature.
Reaction Time: Several hours.
The reaction yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-[(prop-2-yn-1-yl)amino]propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s ability to undergo nucleophilic substitution allows it to modify proteins and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be compared with other similar compounds, such as:
Methyl 3-[(prop-2-en-1-yl)amino]propanoate: Similar structure but with an alkene group instead of an alkyne.
Ethyl 3-[(prop-2-yn-1-yl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(prop-2-yn-1-yl)amino]butanoate: Similar structure but with an additional carbon in the backbone.
The uniqueness of this compound lies in its alkyne group, which provides distinct reactivity and versatility in synthetic applications .
Propiedades
Número CAS |
77497-90-6 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl 3-(prop-2-ynylamino)propanoate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-8-6-4-7(9)10-2/h1,8H,4-6H2,2H3 |
Clave InChI |
SBKAKQCCCDVNRZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
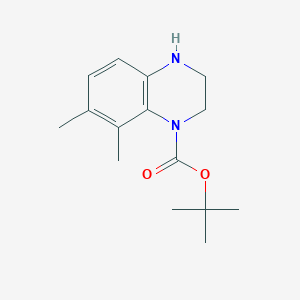
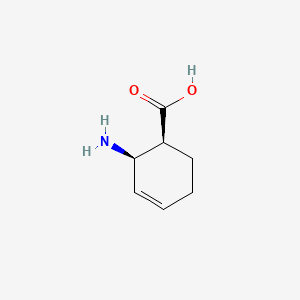

![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
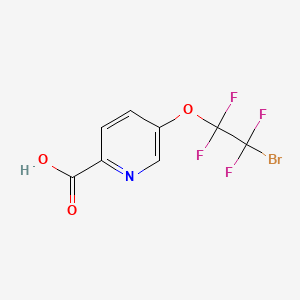
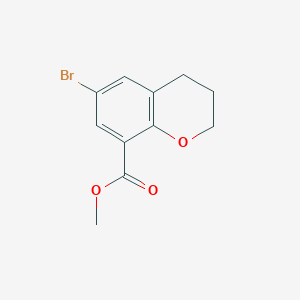

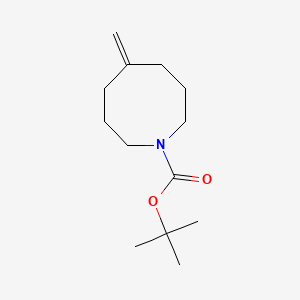
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
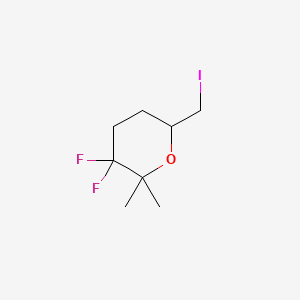
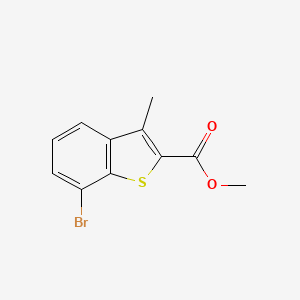
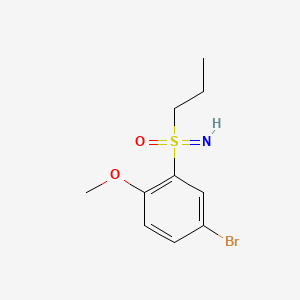
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
